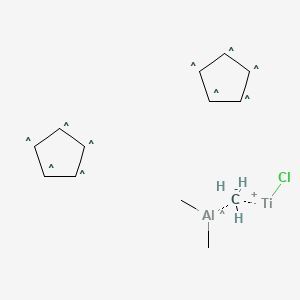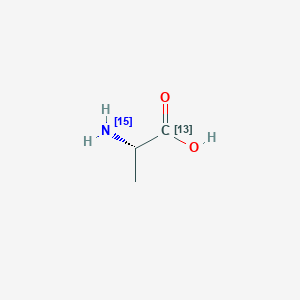
L-Alanine-1-13C,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine-1-13C,15N, also known as L-2-Aminopropionic acid-1-13C,15N, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-1-13C,15N can be synthesized through various methods, including the incorporation of stable isotopes into the alanine molecule. One common method involves the use of labeled precursors in a controlled chemical reaction to achieve the desired isotopic labeling. The reaction conditions typically involve maintaining a specific temperature, pH, and solvent environment to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of specialized equipment and techniques to ensure the consistent incorporation of the isotopes and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-1-13C,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Reduction to form alanine derivatives.
Substitution: Substitution reactions involving the amino group
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions involve the use of nucleophiles like ammonia or amines
Major Products Formed
Oxidation: Pyruvate and other keto acids.
Reduction: Alanine derivatives.
Substitution: Various substituted alanine compounds
Scientific Research Applications
L-Alanine-1-13C,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying protein synthesis and amino acid metabolism.
Medicine: Utilized in metabolic flux analysis to investigate metabolic disorders.
Industry: Employed in the production of labeled compounds for research and development
Mechanism of Action
L-Alanine-1-13C,15N exerts its effects by participating in metabolic pathways where it acts as a substrate or intermediate. The labeled isotopes allow researchers to track its incorporation and transformation in various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination, deamination, and decarboxylation reactions .
Comparison with Similar Compounds
Similar Compounds
- L-Alanine-2-13C,15N
- D-Alanine-1-13C,15N
- β-Alanine-13C3,15N
- L-Alanine-13C3,15N,2,3,3,3-d4
Uniqueness
L-Alanine-1-13C,15N is unique due to its specific labeling at the carbon-1 and nitrogen positions, which makes it particularly useful for detailed metabolic studies. Compared to other labeled alanine compounds, it provides distinct advantages in tracking specific metabolic pathways and understanding the role of alanine in various biological processes .
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
91.08 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl(113C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1,4+1 |
InChI Key |
QNAYBMKLOCPYGJ-WGVUESGYSA-N |
Isomeric SMILES |
C[C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




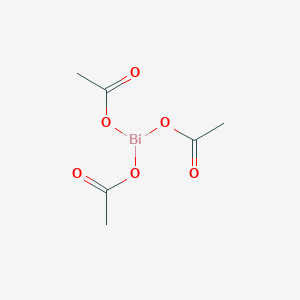
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
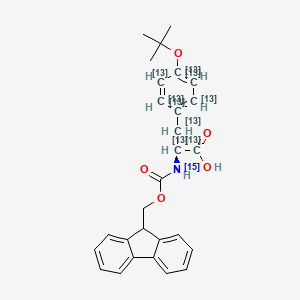

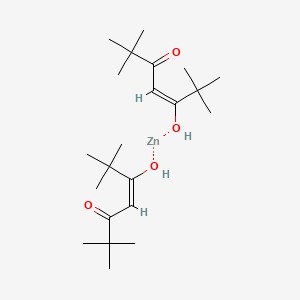


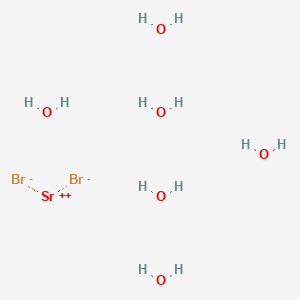
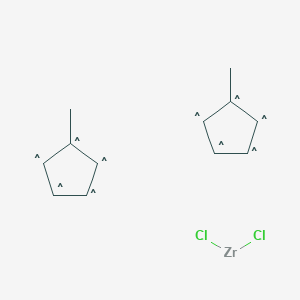
![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
